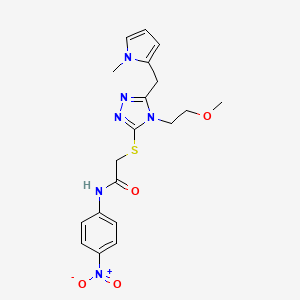

2-((4-(2-methoxyethyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide

Beschreibung

This compound belongs to the class of 1,2,4-triazole-thioacetamide derivatives, characterized by a triazole core substituted with a thioether-linked acetamide group and heterocyclic moieties. The structure features a 2-methoxyethyl group at the 4-position of the triazole ring and a (1-methyl-1H-pyrrol-2-yl)methyl substituent at the 5-position. The acetamide moiety is further functionalized with a 4-nitrophenyl group, which introduces strong electron-withdrawing properties.

Eigenschaften

IUPAC Name |

2-[[4-(2-methoxyethyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O4S/c1-23-9-3-4-16(23)12-17-21-22-19(24(17)10-11-29-2)30-13-18(26)20-14-5-7-15(8-6-14)25(27)28/h3-9H,10-13H2,1-2H3,(H,20,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHDSFKLUBSWYMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CC2=NN=C(N2CCOC)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-((4-(2-methoxyethyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide is a novel derivative featuring a triazole moiety, which has garnered attention due to its potential biological activities. This article examines the pharmacological profile, including its antimicrobial, anticancer, and anti-inflammatory properties, alongside structure-activity relationships (SAR) that influence its efficacy.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 413.54 g/mol. The structural features include:

| Property | Value |

|---|---|

| Molecular Weight | 413.54 g/mol |

| Molecular Formula | C21H27N5O2S |

| LogP | 3.3813 |

| Polar Surface Area | 59.585 Ų |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 1 |

Antimicrobial Activity

The triazole scaffold has been extensively studied for its antimicrobial properties. Compounds containing the 1,2,4-triazole nucleus have demonstrated significant activity against various pathogens:

- Antifungal Activity : Triazoles are known for their antifungal properties. For instance, derivatives similar to the compound have shown effectiveness against Candida species and Aspergillus spp., with minimum inhibitory concentrations (MICs) often in the range of 0.046–3.11 μM .

- Antibacterial Activity : The compound's thioether linkage enhances its antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. SAR studies suggest that phenyl substitutions at specific positions significantly increase potency . Comparative studies have indicated that certain triazole derivatives exhibit MIC values lower than traditional antibiotics like vancomycin .

Anticancer Properties

Emerging research indicates that triazole derivatives may also possess anticancer properties. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines through various mechanisms, including inhibition of topoisomerases and disruption of microtubule formation . The presence of electron-donating groups on the phenyl ring has been correlated with increased cytotoxicity against cancer cells.

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This mechanism is particularly relevant in conditions like arthritis and other inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of triazole derivatives:

- Study on Antibacterial Efficacy : A recent study evaluated a series of triazole-thioether compounds, reporting significant antibacterial activity against multidrug-resistant strains of E. coli and Klebsiella pneumoniae, with some compounds showing MIC values as low as 0.125 μg/mL .

- Anticancer Study : Research published in a peer-reviewed journal demonstrated that a related triazole derivative exhibited potent cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating effective growth inhibition at low concentrations .

- Inflammation Model : In vivo studies using animal models of inflammation showed that the compound significantly reduced paw edema in rats, suggesting potential therapeutic applications for inflammatory diseases .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

Triazole Isomerism : The target compound’s 1,2,4-triazole core (vs. 1,2,3-triazole in 6m) may enhance metabolic stability due to reduced ring strain and improved π-stacking interactions .

Substituent Effects: The 2-methoxyethyl group increases hydrophilicity compared to ethyl or phenyl substituents in analogues (e.g., ).

Pharmacological and Physicochemical Properties

Table 2: Hypothetical Bioactivity and Properties Based on Structural Analogues

Critical Analysis :

- Nitro Group Positioning : The target’s para-nitro group may improve cellular uptake compared to ortho- or meta-substituted nitrophenyl analogues (e.g., 6b and 6c), as para-substitution often reduces steric hindrance .

- Pyrrole vs. Pyridine/Pyrazine : The pyrrole substituent’s aromaticity and nitrogen lone pairs could enhance binding to heme-containing enzymes, a feature absent in pyrazine or pyridine-based analogues .

- Synthetic Challenges : The target compound’s 2-methoxyethyl group may complicate regioselective synthesis compared to simpler alkyl or aryl substituents in and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.